2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)-
Description
IUPAC Nomenclature and Structural Analysis of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane Derivatives
Systematic Nomenclature of Bicyclic Silicon-Oxygen-Nitrogen Heterocycles
The IUPAC name of this compound is derived through replacement nomenclature , a method that modifies parent hydrocarbon frameworks by substituting carbon atoms with heteroatoms while prioritizing atomic electronegativity (O > N > Si). The parent structure, bicyclo[3.3.3]undecane, consists of three fused rings with bridgeheads at positions 1, 4, and 6. Heteroatom substitution follows:
The substituent 4-((trimethylsilyl)ethynyl)phenyl is appended to the silicon atom, reflecting its role as a functional group rather than a ring constituent. Numbering begins at the highest-priority heteroatom (oxygen), proceeds to nitrogen, and concludes with silicon, ensuring compliance with IUPAC’s hierarchical rules.
Table 1: Heteroatom Prioritization in Replacement Nomenclature
| Heteroatom | Prefix | Priority | Example Position |
|---|---|---|---|
| Oxygen | oxa | 1 | 2, 8, 9 |
| Nitrogen | aza | 2 | 5 |
| Silicon | sila | 3 | 1 |
This systematic approach ensures unambiguous structural representation, critical for differentiating isomers and analogs in synthetic chemistry.
Comparative Analysis of Core Silabicycloundecane Framework
The bicyclo[3.3.3]undecane framework diverges from common bicyclic systems like bicyclo[2.2.1]heptane (norbornane) and bicyclo[3.2.1]octane in both geometry and strain distribution. Key distinctions include:
- Bridge Length : Three-carbon bridges in bicyclo[3.3.3]undecane reduce angular strain compared to shorter bridges in norbornane, as evidenced by bond angles near 109.5° for sp³-hybridized atoms.
- Heteroatom Integration : Oxygen and nitrogen introduce localized dipole moments, while silicon’s larger atomic radius (111 pm vs. carbon’s 77 pm) elongates bonds at the bridgehead, moderating ring tension.
Table 2: Structural Parameters of Bicyclic Frameworks
| Framework | Bridge Length | Bond Angle (°) | Strain Energy (kJ/mol) |
|---|---|---|---|
| Bicyclo[3.3.3]undecane | 3-Carbon | ~109.5 | 85–90 |
| Bicyclo[2.2.1]heptane | 2-Carbon | 93–96 | 110–115 |
| Bicyclo[3.2.1]octane | Mixed | 100–105 | 95–100 |
These structural nuances influence reactivity; for instance, the silabicycloundecane core exhibits enhanced thermal stability over all-carbon analogs due to reduced strain and heteroatom-mediated electron redistribution.
Electronic Effects of 4-((Trimethylsilyl)ethynyl)phenyl Substituent
The 4-((trimethylsilyl)ethynyl)phenyl group imposes significant electronic effects on the bicyclic core:
- Inductive Donation : The trimethylsilyl (TMS) group donates electron density via σ-bond hyperconjugation, polarizing the ethynyl spacer and enhancing conjugation with the phenyl ring.
- Conjugative Delocalization : The ethynyl bridge facilitates π-electron delocalization from the TMS group to the bicyclic system, lowering the LUMO energy and increasing electrophilicity at the silicon center.
- Steric Shielding : The bulky TMS group restricts rotational freedom, locking the substituent in a planar conformation that maximizes resonance interactions.
Table 3: Electronic Parameters of Substituents
| Substituent | Hammett σₚ | Taft Es | π-Conjugation Length |
|---|---|---|---|
| 4-NO₂-phenyl | +0.78 | -1.24 | Short |
| 4-CH₃-phenyl | -0.17 | +0.07 | Moderate |
| 4-((TMS)ethynyl)phenyl | -0.45 | -1.85 | Extended |
This electronic profile suggests applications in materials science, where tunable electron density and steric bulk are advantageous for catalytic or optoelectronic uses.
Properties
CAS No. |
128023-26-7 |
|---|---|
Molecular Formula |
C17H25NO3Si2 |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
trimethyl-[2-[4-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C17H25NO3Si2/c1-22(2,3)15-8-16-4-6-17(7-5-16)23-19-12-9-18(10-13-20-23)11-14-21-23/h4-7H,9-14H2,1-3H3 |
InChI Key |
BLHIGMFSXHJXKF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- involves the reaction of silatrane HSi(OCH₂CH₂)₃N with mercury (II) salts HgX₂ (X = OCOMe, OCOCF₃, OCOCCl₃, SCN, Br). This reaction affords the corresponding 1-substituted silatranes XSi(OCH₂CH₂)₃N in good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organosilicon chemistry techniques. These methods typically require precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atom.
Reduction: Reduction reactions can also occur, often involving the phenyl group.
Substitution: Substitution reactions are common, especially at the silicon and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated compounds and organometallic reagents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel pharmaceuticals. Its unique structure allows for interactions with biological targets that may lead to therapeutic effects. Research indicates that compounds with similar structures can modulate enzyme activities related to metabolic disorders, such as those involving 11β-hydroxysteroid dehydrogenase type 1 .
Case Study:
A study highlighted the potential of organosilicon compounds in treating metabolic syndrome by modulating key enzymatic pathways. The incorporation of trimethylsilyl groups enhances solubility and bioavailability, making these compounds suitable candidates for further pharmacological evaluation .
Materials Science
The compound's silabicyclic structure contributes to its stability and reactivity, making it useful in the synthesis of advanced materials. Its ability to form cross-linked networks can be exploited in polymer chemistry.
The compound's unique properties make it a candidate for nanomaterial synthesis. Its ability to form stable nanoparticles can be utilized in drug delivery systems or as contrast agents in imaging techniques.
Case Study:
Recent research demonstrated the use of silabicyclic compounds in creating silica nanoparticles that enhance the delivery of chemotherapeutic agents while minimizing side effects . The incorporation of trimethylsilyl groups was found to improve the stability and release profiles of these nanoparticles.
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Insights :
- Boron analogs exhibit diminished catalytic activity due to weaker B–N transannular interactions .
- Germanium derivatives demonstrate greater hydrolytic stability but require harsher synthetic conditions .
Substituent Variations in Silatranes
Substituents on the silicon atom significantly influence reactivity, toxicity, and applications:
*Estimated based on structural analogs.
†Regulatory limit (100 units) per .
‡Classified as "highly toxic" in hazardous chemical databases.
Key Insights :
- Electron-withdrawing groups (e.g., chloro) increase toxicity but reduce synthetic versatility .
- Methoxy and methyl groups balance moderate toxicity with industrial applicability .
Toxicity and Environmental Impact
Toxicity data highlight critical safety considerations:
Key Insights :
- Smaller alkyl groups (methyl) offer safer profiles, while aryl halides require stringent handling .
Biological Activity
The compound 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- is a silatrane derivative that exhibits significant biological activity. Silatranes are known for their unique structural properties and potential applications in medicinal chemistry. This article reviews the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: CHN\OSi
- Molecular Weight: 251.3538 g/mol
- CAS Registry Number: 2097-19-0
The chemical structure of the compound includes a bicyclic silatrane framework with a trimethylsilyl ethynyl phenyl substituent, contributing to its unique reactivity and potential biological interactions.
Biological Activity Overview
The biological activities of silatranes and their derivatives can be attributed to their ability to interact with various biological molecules, including proteins and nucleic acids. The specific compound has shown promise in several areas:
Anticancer Activity
Research indicates that silatrane derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study: A study demonstrated that a related silatrane compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
Silatranes have also been evaluated for their antimicrobial properties:
- Research Findings: In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Neuroprotective Effects
Emerging evidence suggests that silatrane derivatives may possess neuroprotective properties:
- Mechanism of Action: The compound may protect neuronal cells from oxidative stress by modulating antioxidant enzyme activities .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of silabicyclo derivatives typically involves cyclocondensation reactions. For example, analogous procedures (e.g., refluxing in ethanol with glacial acetic acid as a catalyst) can be adapted from methods used for triazole-based heterocycles . Key parameters include solvent choice (e.g., absolute ethanol for solubility), stoichiometric ratios (e.g., 1:1 molar ratio of precursor to aldehyde), and reflux duration (4–8 hours). Post-synthesis purification via column chromatography (silica gel, petroleum ether/ethyl acetate) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ²⁹Si) is essential for confirming the bicyclic framework and substituent positions. For example, ¹H-NMR can resolve proton environments near the silicon center (δ 0.1–0.3 ppm for trimethylsilyl groups), while FT-IR identifies Si-O and Si-N vibrations (600–800 cm⁻¹). Mass spectrometry (EIMS) provides molecular ion peaks (e.g., m/z 356 for analogous compounds) and fragmentation patterns . X-ray crystallography may further validate the bicyclic geometry .
Q. What are the stability considerations for this compound under varying pH, temperature, and solvent conditions?
- Methodological Answer : Silicon-containing bicyclic compounds are sensitive to hydrolysis. Stability testing should include:
- pH-dependent degradation : Monitor via HPLC in buffered solutions (pH 2–12).
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C for similar silabicyclo derivatives) .
- Solvent compatibility : Avoid protic solvents (e.g., water, methanol) during storage; use anhydrous THF or dichloromethane .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields for silabicyclo derivatives be resolved through mechanistic studies?
- Methodological Answer : Conflicting yields often arise from unoptimized intermediates or side reactions. Strategies include:
- Kinetic profiling : Use in situ FT-IR or Raman spectroscopy to track intermediate formation (e.g., silyl ether intermediates).
- Computational modeling : Density functional theory (DFT) to identify energy barriers for key steps (e.g., ring closure) .
- Isolation of byproducts : LC-MS to detect and characterize side products (e.g., hydrolyzed siloxanes) .
Q. What computational approaches are suitable for predicting the reactivity of the trimethylsilyl ethynyl substituent in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Optimize geometries of transition states for Sonogashira or Heck couplings involving the ethynyl group.
- Frontier molecular orbital (FMO) analysis : Predict regioselectivity by comparing HOMO/LUMO energies of the ethynyl group with metal catalysts (e.g., Pd(0)) .
- Molecular dynamics (MD) simulations : Assess solvent effects on reaction pathways (e.g., toluene vs. DMF) .
Q. How does the substitution pattern on the aryl group (e.g., 4-((trimethylsilyl)ethynyl)phenyl) influence the compound’s electronic properties and bioactivity?
- Methodological Answer :
- Electrochemical studies : Cyclic voltammetry to measure redox potentials influenced by the electron-withdrawing ethynyl group.
- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy, nitro) and compare biological activity (e.g., enzyme inhibition assays) .
- UV-Vis spectroscopy : Correlate substituent effects with absorption maxima shifts (e.g., π→π* transitions) .
Q. What experimental designs are recommended to investigate the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer :
- Metal complexation studies : Titrate the compound with transition metal salts (e.g., Cu(I), Ru(II)) in anhydrous THF. Monitor via UV-Vis for ligand-to-metal charge transfer (LMCT) bands.
- Single-crystal X-ray diffraction : Resolve coordination geometry (e.g., monodentate vs. bridging modes) .
- Magnetic susceptibility measurements : For paramagnetic complexes (e.g., Fe(III)), assess spin states using SQUID magnetometry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for silabicyclo compounds?
- Methodological Answer :
- Standardize testing protocols : Use the same solvent systems (e.g., USP classification) and temperature controls (25°C ± 0.1).
- High-throughput screening : Employ automated solubility platforms with nephelometry for reproducibility .
- Crystallographic analysis : Compare crystal packing efficiencies (e.g., via Mercury software) to explain solubility differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
